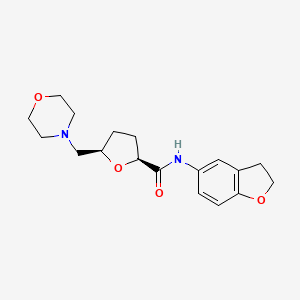![molecular formula C15H17FN2O3 B7345747 (3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345747.png)
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide, also known as FOXC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FOXC is a derivative of the oxolane-3-carboxamide family and has been shown to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for various diseases, such as cancer, HIV, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of (3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of the proteasome pathway, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of the HIV virus.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. This compound has also been shown to have low toxicity in animal studies, which makes it a promising candidate for therapeutic applications. However, this compound has some limitations, including its limited solubility in water and its instability in acidic conditions.
Orientations Futures
There are several potential future directions for (3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide research. One area of interest is the development of this compound as a therapeutic agent for various diseases, such as cancer and autoimmune disorders. Another area of interest is the study of this compound's mechanism of action and its interaction with cellular signaling pathways. Additionally, further research is needed to explore the potential applications of this compound in other scientific fields, such as materials science and nanotechnology.
Méthodes De Synthèse
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of a fluoro-substituted phenylalanine derivative, which is reacted with an oxolane-3-carboxylic acid derivative. The reaction is catalyzed by an appropriate coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a suitable base, such as N,N-diisopropylethylamine (DIPEA). The product is then purified through various methods, such as column chromatography or recrystallization, to obtain pure this compound.
Propriétés
IUPAC Name |
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-4-3-11(18-6-1-2-14(18)19)8-13(12)17-15(20)10-5-7-21-9-10/h3-4,8,10H,1-2,5-7,9H2,(H,17,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDASOLRAMGTWEY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)NC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)NC(=O)[C@H]3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-difluorophenyl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7345664.png)


![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea](/img/structure/B7345686.png)
![4-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345690.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B7345692.png)
![1-[(3-Hydroxy-1-phenylcyclobutyl)methyl]-3-(1-propylpyrazol-4-yl)urea](/img/structure/B7345695.png)
![(3aR,6aS)-N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7345698.png)
![(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide](/img/structure/B7345706.png)
![(3aS,6aR)-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7345722.png)
![1-[1-(cyclopropylmethyl)pyrazol-4-yl]-3-[(1S,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7345727.png)
![(2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345728.png)
![(2R,3R)-2-(difluoromethyl)-N-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7345760.png)
![1-(3-fluoro-2-methylphenyl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7345763.png)